Pyrrolo[3,2-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl-
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Overview
Description
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,2-c]pyrazole is a nitrogen-containing heterocyclic compound It is characterized by a fused ring system consisting of a pyrrole and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,2-c]pyrazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pyrrole with acyl (bromo)acetylenes can form 2-(acylethynyl)pyrroles, which can then undergo intramolecular cyclization to yield the desired compound .
Industrial Production Methods
Industrial production methods for 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,2-c]pyrazole typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,2-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,2-c]pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,2-c]pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,2-c]pyrazole can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]pyrazines: These compounds also contain fused pyrrole and pyrazine rings but differ in their substitution patterns and biological activities.
Pyrrolo[2,3-b]pyrazines: These derivatives exhibit different chemical reactivity and biological properties compared to 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,2-c]pyrazole.
The uniqueness of 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,2-c]pyrazole lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H9N3 |
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Molecular Weight |
123.16 g/mol |
IUPAC Name |
1-methyl-5,6-dihydro-4H-pyrrolo[3,2-c]pyrazole |
InChI |
InChI=1S/C6H9N3/c1-9-6-2-3-7-5(6)4-8-9/h4,7H,2-3H2,1H3 |
InChI Key |
KYWFYBMYIZFFCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)NCC2 |
Origin of Product |
United States |
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